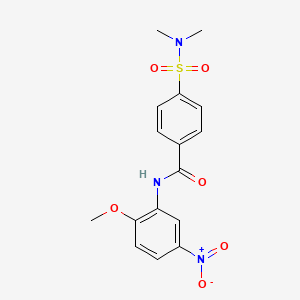![molecular formula C12H19ClN4O B2670295 2-Chloro-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]propanamide CAS No. 2411283-99-1](/img/structure/B2670295.png)
2-Chloro-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]propanamide, also known as JNJ-31020028, is a small molecule antagonist of the orexin-2 receptor. It is a promising drug candidate for the treatment of various sleep disorders, such as insomnia and narcolepsy.
Mecanismo De Acción
2-Chloro-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]propanamide works by selectively blocking the orexin-2 receptor, which is involved in the regulation of sleep and wakefulness. By blocking this receptor, this compound promotes sleep and reduces wakefulness. It does not affect the orexin-1 receptor, which is involved in the regulation of appetite and energy expenditure.
Biochemical and Physiological Effects
This compound has been shown to increase slow-wave sleep and reduce REM sleep in animal models. It has also been found to reduce wakefulness and increase sleep time. In addition, it has been shown to have a low potential for abuse and addiction, making it a safer alternative to traditional sleep aids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]propanamide has several advantages for lab experiments. It has a high affinity for the orexin-2 receptor, making it a potent antagonist. It also has a low potential for off-target effects, reducing the risk of unwanted side effects. However, this compound has some limitations in lab experiments. It has poor solubility in water, making it difficult to administer to animals. It also has a short half-life, requiring frequent dosing.
Direcciones Futuras
2-Chloro-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]propanamide has several potential future directions for research. It could be further studied for its potential therapeutic applications in sleep disorders, addiction, and depression. It could also be studied for its potential use in other areas, such as obesity and diabetes. In addition, further optimization of the synthesis method could improve yield and purity, making it more suitable for large-scale production.
Conclusion
In conclusion, this compound is a promising drug candidate for the treatment of various sleep disorders. It works by selectively blocking the orexin-2 receptor, promoting sleep and reducing wakefulness. It has a low potential for abuse and addiction, making it a safer alternative to traditional sleep aids. Further research is needed to fully understand its potential therapeutic applications and optimize the synthesis method.
Métodos De Síntesis
The synthesis of 2-Chloro-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]propanamide involves several steps, starting with the reaction of 4-methylpyrazole with 3-chloropropionyl chloride to form 1-(4-methylpyrazol-3-yl)propan-1-one. This intermediate is then reacted with 3-(piperidin-3-yl)propan-1-amine to form the final product, this compound. The synthesis method has been optimized to improve yield and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
2-Chloro-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]propanamide has been extensively studied for its potential therapeutic applications in sleep disorders. It has been shown to increase sleep time and reduce wakefulness in animal models. In addition, it has been found to have a low potential for abuse and addiction, making it a safer alternative to traditional sleep aids. This compound has also been studied for its potential use in the treatment of addiction and depression.
Propiedades
IUPAC Name |
2-chloro-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN4O/c1-9(13)12(18)15-10-4-3-5-17(7-10)11-6-14-16(2)8-11/h6,8-10H,3-5,7H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIGFVQMKUJNOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCN(C1)C2=CN(N=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

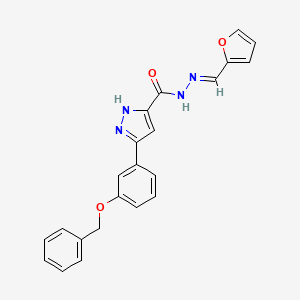
![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2670215.png)


![2-(Pyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2670220.png)
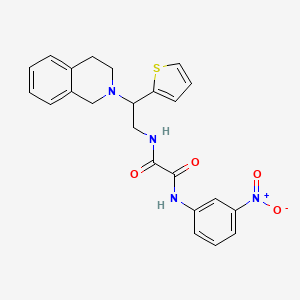

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2670223.png)
![2-(2-Methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2670224.png)
![N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2670225.png)
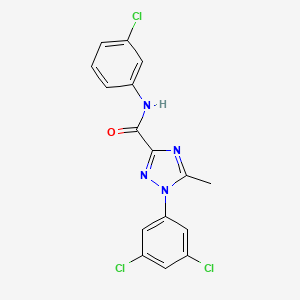
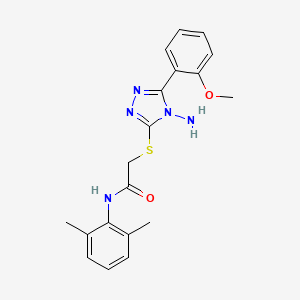
![(2R)-({[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}amino)(phenyl)ethanoic acid](/img/structure/B2670234.png)
